molecular formula C20H27N3O B247672 1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine

1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine

Cat. No.: B247672
M. Wt: 325.4 g/mol
InChI Key: ZNGMBRXEPMMKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine is a compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine involves its selective binding to the 5-HT1A and 5-HT2A receptors. This leads to the activation of these receptors, which in turn leads to the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. The modulation of these neurotransmitters is believed to be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. These include the modulation of neurotransmitters, as mentioned previously, as well as the inhibition of the reuptake of serotonin and norepinephrine. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of the compound is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine. One of the main areas of research is its potential use in the treatment of psychiatric disorders, including anxiety and depression. Further studies are needed to determine the efficacy and safety of the compound in humans. Another area of research is its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the mechanism of action and potential therapeutic effects of the compound in these disorders. Additionally, the compound may have potential applications in the field of drug discovery, as a tool for identifying novel drug targets and developing new therapeutics.

Synthesis Methods

The synthesis of 1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine involves the reaction of furan-2-carbaldehyde with piperidine-4-carboxylic acid to form the intermediate furan-2-ylmethylpiperidine-4-carboxylic acid. The intermediate is then reacted with 1-(4-bromophenyl)piperazine to form this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has been studied for its potential use in various scientific research applications. One of the main areas of research is its mechanism of action. Studies have shown that the compound acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This makes it a potential candidate for the treatment of various psychiatric disorders, including anxiety and depression.

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

1-[1-(furan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C20H27N3O/c1-2-5-18(6-3-1)22-12-14-23(15-13-22)19-8-10-21(11-9-19)17-20-7-4-16-24-20/h1-7,16,19H,8-15,17H2

InChI Key

ZNGMBRXEPMMKLH-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CO4

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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